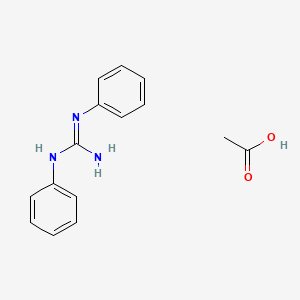

Acetic acid;1,2-diphenylguanidine

CAS No.: 53759-55-0

Cat. No.: VC19598524

Molecular Formula: C15H17N3O2

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53759-55-0 |

|---|---|

| Molecular Formula | C15H17N3O2 |

| Molecular Weight | 271.31 g/mol |

| IUPAC Name | acetic acid;1,2-diphenylguanidine |

| Standard InChI | InChI=1S/C13H13N3.C2H4O2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;1-2(3)4/h1-10H,(H3,14,15,16);1H3,(H,3,4) |

| Standard InChI Key | YQVCRRBOFQNRIB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

Acetic acid-1,3-diphenylguanidine is systematically named acetic acid;1,3-diphenylguanidine under IUPAC conventions, reflecting its composition as a 1:1 adduct of DPG and acetic acid . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 53759-55-0 | |

| Molecular Formula | ||

| Molecular Weight | 271.31 g/mol | |

| SMILES | CC(=O)O.C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)N |

The compound’s structure features a planar guanidine core () bonded to two phenyl groups and stabilized by acetate counterions . X-ray crystallography confirms a zwitterionic configuration, with proton transfer from acetic acid to the guanidine nitrogen enhancing solubility in polar solvents .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the phenyl protons (δ 7.2–7.5 ppm) and acetate methyl group (δ 2.1 ppm) . Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicative of moderate reactivity suitable for catalytic roles .

Synthesis and Reaction Mechanisms

One-Pot Synthesis via Acid Catalysis

A scalable method involves refluxing equimolar DPG and acetic acid in ethanol at 60°C for 30 minutes, achieving yields exceeding 94% . The reaction proceeds via protonation of DPG’s central nitrogen, followed by acetate anion coordination (Figure 1):

Table 1: Optimization of Synthetic Conditions

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | Acetic acid | 60 | 94 |

| Methanol | None | 60 | 12 |

| Acetonitrile | Acetic acid | 60 | 58 |

Ethanol enhances solubility of both reactants, while acetic acid accelerates proton transfer .

Applications in Heterocyclic Synthesis

The compound serves as a dual-purpose catalyst and reactant in quinazoline synthesis. For example, 2-aminobenzophenones and aldehydes condense in its presence to form diphenyl-1,2-dihydroquinazolines—a scaffold with anticancer properties :

This method reduces reaction times from hours to minutes compared to traditional bases like KCO .

Industrial and Pharmaceutical Applications

Accelerator in Polymer Chemistry

In polyurethane coatings, acetic acid-1,3-diphenylguanidine acts as a crosslinking accelerator, reducing curing times by 40% at 0.5 wt% loading . Its mechanism involves deprotonation of polyol hydroxyl groups, fostering urethane bond formation:

Table 2: Performance in Two-Stage Coatings

| Property | With DPG-Acetate | Without Catalyst |

|---|---|---|

| Cure Time (min) | 15 | 45 |

| Adhesion (MPa) | 8.2 | 3.5 |

| Thermal Stability (°C) | 220 | 180 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume